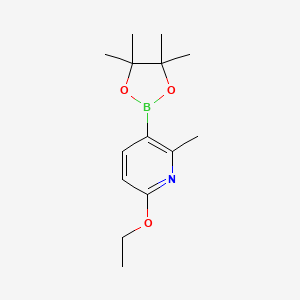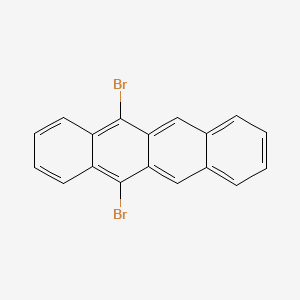![molecular formula C54H86N4S4 B14774569 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound featuring a unique structure that includes thiophene and tetrazatricyclo moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, Stille coupling reactions are commonly employed to form the thiophene rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to achieve these goals .
化学反应分析
Types of Reactions
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学研究应用
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:
Organic Electronics: Used in the development of organic photovoltaics and semiconductors due to its unique electronic properties.
Material Science: Employed in the creation of new materials with specific electronic and optical properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
作用机制
The mechanism by which 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron and hole transport.
相似化合物的比较
Similar Compounds
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in organic photovoltaics.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with similar electronic properties used in semiconductors.
Uniqueness
What sets 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of thiophene and tetrazatricyclo moieties, which provides distinct electronic properties and potential for various applications in organic electronics and material science.
属性
分子式 |
C54H86N4S4 |
|---|---|
分子量 |
919.6 g/mol |
IUPAC 名称 |
2,8-bis[4-(2-octyldodecyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C54H86N4S4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51-53(57-61-55-51)50(54-52(49)56-62-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |
InChI 键 |
FCAOYICUWYIAES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C3C(=C(C4=NSN=C24)C5=CC(=CS5)CC(CCCCCCCC)CCCCCCCCCC)N=S=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


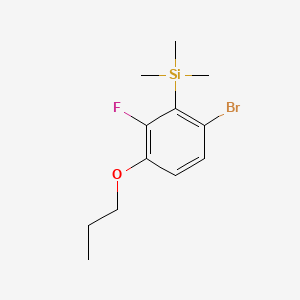




![Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774520.png)
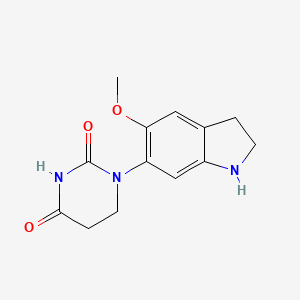
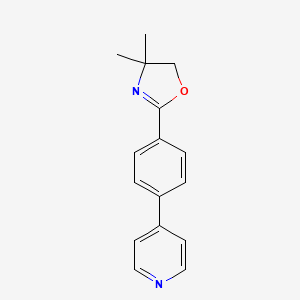
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine](/img/structure/B14774529.png)
![tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
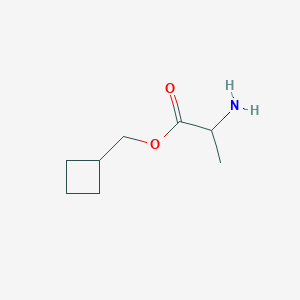
![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14774561.png)
